molecular formula C22H20Cl2N8O B12385924 Shp2-IN-14

Shp2-IN-14

Cat. No.: B12385924
M. Wt: 483.3 g/mol
InChI Key: KVYQUJXENRXDEN-UHFFFAOYSA-N
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Description

Shp2-IN-14 is an orally active and potent allosteric inhibitor of Src homology region 2-containing protein tyrosine phosphatase-2 (SHP2). This compound has shown significant anti-tumor activity and is being studied for its potential in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Shp2-IN-14 involves multiple steps, starting with the preparation of heteroaryl derivatives. The synthetic route typically includes the formation of key intermediates through various organic reactions such as nucleophilic substitution, cyclization, and coupling reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and scalability. Quality control measures are implemented at each step to maintain the integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

Shp2-IN-14 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .

Scientific Research Applications

Shp2-IN-14 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of SHP2 and its effects on various biochemical pathways.

    Biology: Investigated for its role in modulating cell signaling pathways, particularly those involved in cancer progression.

    Medicine: Explored as a potential therapeutic agent for treating cancers, especially those with aberrant SHP2 activity.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting SHP2

Mechanism of Action

Shp2-IN-14 exerts its effects by binding to the allosteric site of SHP2, thereby inhibiting its phosphatase activity. This inhibition disrupts the downstream signaling pathways, such as the RAS/MAPK pathway, which are crucial for cancer cell proliferation and survival. The compound’s ability to modulate these pathways makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Shp2-IN-14

This compound stands out due to its high potency and favorable pharmacokinetic properties. It has demonstrated significant efficacy in preclinical models, making it a valuable tool for studying SHP2 inhibition and a potential therapeutic agent for cancer treatment .

Properties

Molecular Formula

C22H20Cl2N8O

Molecular Weight

483.3 g/mol

IUPAC Name

6-(4-amino-4-phenylpiperidin-1-yl)-3-(2,3-dichloropyridin-4-yl)-2H-pyrazolo[3,4-d]pyrimidine-4-carboxamide

InChI

InChI=1S/C22H20Cl2N8O/c23-15-13(6-9-27-18(15)24)16-14-17(19(25)33)28-21(29-20(14)31-30-16)32-10-7-22(26,8-11-32)12-4-2-1-3-5-12/h1-6,9H,7-8,10-11,26H2,(H2,25,33)(H,28,29,30,31)

InChI Key

KVYQUJXENRXDEN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)N)C3=NC4=NNC(=C4C(=N3)C(=O)N)C5=C(C(=NC=C5)Cl)Cl

Origin of Product

United States

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